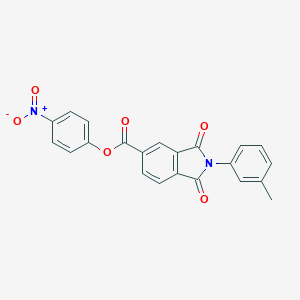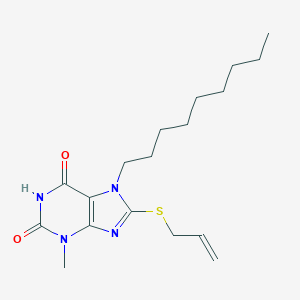![molecular formula C18H21NO2 B401831 N-[4-(1-methylethyl)phenyl]-2-[4-(methyloxy)phenyl]acetamide](/img/structure/B401831.png)
N-[4-(1-methylethyl)phenyl]-2-[4-(methyloxy)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-N-[4-(propan-2-yl)phenyl]acetamide is an organic compound with a complex structure that includes both methoxy and isopropyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1-methylethyl)phenyl]-2-[4-(methyloxy)phenyl]acetamide typically involves the reaction of 4-methoxybenzoyl chloride with 4-isopropylaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-[4-(propan-2-yl)phenyl]acetamide.
Reduction: Formation of 2-(4-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]ethylamine.
Substitution: Formation of this compound derivatives with various substituents on the aromatic rings.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-N-[4-(propan-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[4-(1-methylethyl)phenyl]-2-[4-(methyloxy)phenyl]acetamide involves its interaction with specific molecular targets. The methoxy and isopropyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-(4-Methoxyphenyl)-N-phenylacetamide: Lacks the isopropyl group, which may affect its binding affinity and selectivity.
2-(4-Hydroxyphenyl)-N-[4-(propan-2-yl)phenyl]acetamide: Contains a hydroxyl group instead of a methoxy group, which can alter its chemical reactivity and biological activity.
2-(4-Methoxyphenyl)-N-[4-(methyl)phenyl]acetamide: Contains a methyl group instead of an isopropyl group, which may influence its steric and electronic properties.
Uniqueness: The presence of both methoxy and isopropyl groups in N-[4-(1-methylethyl)phenyl]-2-[4-(methyloxy)phenyl]acetamide makes it unique in terms of its chemical reactivity and potential biological activities. These functional groups can enhance its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H21NO2 |
|---|---|
Peso molecular |
283.4g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C18H21NO2/c1-13(2)15-6-8-16(9-7-15)19-18(20)12-14-4-10-17(21-3)11-5-14/h4-11,13H,12H2,1-3H3,(H,19,20) |
Clave InChI |
ZJVMQVXOFDRJPL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC |
SMILES canónico |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(1-adamantylcarbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-bromo-4-phenyl-2(1H)-quinolinone](/img/structure/B401749.png)

![3-{3-Nitrophenyl}[1,2,4]triazolo[4,3-f]phenanthridine](/img/structure/B401754.png)

![ethyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B401756.png)

![N-[3-phenoxy-5-(3-pyridinyloxy)phenyl]-5-(2-thienyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B401758.png)
![3-methyl-7-nonyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B401759.png)

![4-Methylphenyl 1,3-dioxo-2-{4-[(2-oxo-2-phenylethoxy)carbonyl]phenyl}-5-isoindolinecarboxylate](/img/structure/B401767.png)
![4-Chlorophenyl 2-{4-[(decyloxy)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B401768.png)
![4-chlorophenyl 1,3-dioxo-2-{4-[(pentyloxy)carbonyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B401769.png)

![4-Methylphenyl 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B401771.png)
